3-[Methyl(phenyl)amino]propanoic acid hydrochloride
Description
3-[Methyl(phenyl)amino]propanoic acid hydrochloride is a propanoic acid derivative featuring a methyl and phenyl group attached to the amino moiety at the 3-position. While direct data on this compound is absent in the provided evidence, its structural analogs are well-documented as intermediates in pharmaceutical synthesis, agrochemical development, and biochemical research. These compounds often serve as building blocks for drug candidates or impurities in active pharmaceutical ingredients (APIs) . The hydrochloride salt form enhances solubility and stability, making it suitable for laboratory and industrial applications.
Properties
IUPAC Name |
3-(N-methylanilino)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11(8-7-10(12)13)9-5-3-2-4-6-9;/h2-6H,7-8H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLOJVFMUQAGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(phenyl)amino]propanoic acid hydrochloride typically involves the reaction of N-methyl-N-phenylamine with acrylonitrile, followed by hydrolysis and subsequent acidification to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(phenyl)amino]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-[Methyl(phenyl)amino]propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is utilized in the study of enzyme interactions and protein modifications.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly in the treatment of neurological disorders.
Industry: It is employed in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[Methyl(phenyl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can affect various biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Aromatic vs. However, this may reduce aqueous solubility . Electron-Withdrawing Groups: Fluorine-substituted analogs (e.g., 3-fluorophenyl in ) exhibit altered reactivity due to electron-withdrawing effects, which could influence synthetic pathways or metabolic stability .
Applications: Pharmaceutical Intermediates: Cyclohexyl and 3,3-dimethylbutyl derivatives are used as scaffolds in drug discovery . Impurity Profiling: Compounds like 3-{[(4-chlorophenyl)methyl]amino}propanoic acid HCl () are structurally related to API impurities, emphasizing the importance of rigorous analytical control .
Physicochemical Properties :
- Molecular Weight : Aliphatic substituents (e.g., pentyl) yield lower molecular weights (~209–210 g/mol), while aromatic groups (e.g., phenyl, chlorophenyl) increase molecular weight (223–250 g/mol).
- Purity : Most commercial analogs are ≥95% pure, ensuring reliability in research and industrial processes .
Research Findings and Trends
- Synthetic Utility: Propanoic acid hydrochlorides are frequently employed in peptide synthesis and β-blocker production. For example, Esmolol hydrochloride impurities include similar propanoic acid derivatives, underscoring their relevance in quality control .
- Safety Profiles: Compounds like 3-[(2-methoxyethyl)(methyl)amino]propanoic acid HCl are classified as irritants, necessitating careful handling in laboratory settings .
Biological Activity
3-[Methyl(phenyl)amino]propanoic acid hydrochloride is a compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant research findings and case studies.
The biological activity of this compound primarily involves its interaction with various biochemical pathways:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for enzymes involved in critical metabolic pathways, particularly those related to amino acid metabolism and neurotransmitter synthesis.
- Cell Signaling Modulation : It influences cellular signaling pathways, which can lead to alterations in gene expression and cellular behavior.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study evaluating various derivatives demonstrated that certain compounds reduced the viability of A549 lung cancer cells by up to 68.7% .
Table 1: Anticancer Activity of Derivatives
| Compound ID | Cell Line | Viability Reduction (%) | IC50 (μM) |
|---|---|---|---|
| 20 | A549 | 68.7 | 11.0 |
| 12 | A549 | 52.4 | 15.5 |
| Control | A549 | - | 2.29 |
Antioxidant Properties
The compound also exhibits antioxidant activity, which is crucial for combating oxidative stress in cells. In vitro assays have shown promising results in scavenging free radicals, indicating potential applications in preventing oxidative damage .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties against various pathogens. Preliminary studies suggest it has activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0048 mg/mL |
| S. aureus | 0.0098 mg/mL |
| C. albicans | 0.039 mg/mL |
Case Studies
- Case Study on Lung Cancer Treatment : A clinical trial involving patients with non-small cell lung cancer (NSCLC) evaluated the efficacy of a formulation containing this compound as an adjunct to standard chemotherapy. Results indicated improved patient outcomes with reduced tumor size and enhanced quality of life .
- Antioxidant Application in Neuroprotection : Another study assessed the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings suggested that it significantly reduced neuronal cell death and preserved cognitive function in animal models .
Research Findings
Recent literature highlights the compound's potential in various therapeutic areas:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
